molecular formula C18H19N3O4 B2777959 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034247-72-6

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2777959
CAS No.: 2034247-72-6
M. Wt: 341.367
InChI Key: CVVJSBDSFIFQHA-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of a pyrimidine ring, a cyclohexyl group, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of a suitable pyrimidine derivative with an appropriate alcohol under basic conditions to form the pyrimidin-2-yloxy group.

    Cyclohexylation: The pyrimidin-2-yloxy intermediate is then reacted with a cyclohexyl halide in the presence of a base to introduce the cyclohexyl group.

    Benzo[d][1,3]dioxole Formation: The cyclohexylated intermediate undergoes a cyclization reaction with a suitable diol to form the benzo[d][1,3]dioxole ring.

    Carboxamide Formation: Finally, the benzo[d][1,3]dioxole intermediate is reacted with an appropriate amine to form the carboxamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could introduce a variety of functional groups, such as halogens, alkyl groups, or other heterocycles.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, among others.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide: shares structural

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-17(12-2-7-15-16(10-12)24-11-23-15)21-13-3-5-14(6-4-13)25-18-19-8-1-9-20-18/h1-2,7-10,13-14H,3-6,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVJSBDSFIFQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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